[5-(2-Aminoethyl)-2-thienyl](3-thienyl)methanone hydrobromide
Description
5-(2-Aminoethyl)-2-thienylmethanone hydrobromide is a hydrobromide salt featuring a central methanone group bridging two heterocyclic rings: a 2-thienyl moiety substituted with a 2-aminoethyl group at the 5-position and a 3-thienyl group. For instance, compounds like 5-(2-Aminoethyl)-2-thienylmethanone hydrobromide (CAS 1823787-24-1, molecular weight 312.225 g/mol) share a similar backbone, differing only in the substituent on the methanone group . These analogs are typically synthesized via multi-step organic reactions, such as lithium-mediated coupling or Knövenagel condensation, followed by hydrobromide salt formation .
Properties
IUPAC Name |
[5-(2-aminoethyl)thiophen-2-yl]-thiophen-3-ylmethanone;hydrobromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NOS2.BrH/c12-5-3-9-1-2-10(15-9)11(13)8-4-6-14-7-8;/h1-2,4,6-7H,3,5,12H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCIYGYVQSTUSGF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC=C1C(=O)C2=CC=C(S2)CCN.Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BrNOS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Aminoethyl)-2-thienylmethanone hydrobromide typically involves the following steps:
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Formation of the Thienyl Intermediate: : The initial step involves the synthesis of the thienyl intermediate. This can be achieved through the reaction of thiophene with appropriate reagents to introduce the aminoethyl group at the 2-position.
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Coupling Reaction: : The thienyl intermediate is then coupled with a 3-thienylmethanone derivative. This step often requires the use of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) to facilitate the formation of the desired product.
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Hydrobromide Formation: : The final step involves the conversion of the free base to its hydrobromide salt. This is typically done by treating the compound with hydrobromic acid in an appropriate solvent.
Industrial Production Methods
Industrial production of 5-(2-Aminoethyl)-2-thienylmethanone hydrobromide follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
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Oxidation: : 5-(2-Aminoethyl)-2-thienylmethanone hydrobromide can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate. These reactions can lead to the formation of sulfoxides or sulfones.
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Reduction: : Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), leading to the reduction of the methanone group to an alcohol.
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Substitution: : The compound can undergo substitution reactions, particularly at the aminoethyl group. Common reagents for these reactions include alkyl halides or acyl chlorides, resulting in the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Alkyl halides, acyl chlorides
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Alcohol derivatives
Substitution: Substituted aminoethyl derivatives
Scientific Research Applications
Chemistry
In chemistry, 5-(2-Aminoethyl)-2-thienylmethanone hydrobromide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology
In biological research, this compound is studied for its potential interactions with biological macromolecules. It can serve as a probe to investigate enzyme activities or receptor binding due to its structural similarity to naturally occurring molecules.
Medicine
In medicine, 5-(2-Aminoethyl)-2-thienylmethanone hydrobromide is explored for its potential therapeutic effects. It has been investigated for its role in modulating neurotransmitter systems, which could have implications for the treatment of neurological disorders.
Industry
In the industrial sector, this compound is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 5-(2-Aminoethyl)-2-thienylmethanone hydrobromide involves its interaction with specific molecular targets. It can bind to receptors or enzymes, modulating their activity. The exact pathways depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Key Observations :
- Substituent Effects: Replacing phenyl with thienyl or furyl groups reduces molecular weight and alters electronic properties due to differences in aromaticity and electronegativity. For example, furyl derivatives (e.g., C₁₁H₁₂BrNO₂S) exhibit lower molecular weights compared to phenyl analogs .
- Amino Group Variations: The 2-aminoethyl group (vs. aminomethyl) increases molecular weight and may enhance solubility in polar solvents due to extended alkyl chains .
Physicochemical Properties
| Compound | Solubility (Organic Solvents) | Melting Point (°C) | Purity | Reference |
|---|---|---|---|---|
| 5-(2-Aminoethyl)-2-thienylmethanone hydrobromide | Not reported | Not reported | ≥95% | |
| TPA-T-DCV-Ph-F (Fluorophenyl analog) | 56 g/L in chloroform | Not reported | Not reported | |
| 5-(Aminomethyl)-2-thienylmethanone hydrobromide | Not reported | Not reported | ≥95% |
Notes:
Biological Activity
5-(2-Aminoethyl)-2-thienyl(3-thienyl)methanone hydrobromide is a synthetic compound featuring a thienyl framework and an aminoethyl side chain. The presence of a ketone functional group contributes to its chemical reactivity and potential biological activities. This article explores the biological activity of this compound, focusing on its antioxidant, antimicrobial, and neuroprotective properties, along with relevant case studies and research findings.
Chemical Structure and Properties
The compound is characterized by the following structural features:
- Thienyl Rings : These contribute to the compound's unique electronic properties.
- Aminoethyl Side Chain : Enhances solubility and bioavailability.
- Ketone Group : Plays a crucial role in its reactivity.
Antioxidant Activity
Research indicates that 5-(2-Aminoethyl)-2-thienyl(3-thienyl)methanone hydrobromide may possess significant antioxidant properties. Antioxidants are crucial for neutralizing free radicals in biological systems, which can prevent cellular damage. The mechanism of action is likely linked to the compound's ability to donate electrons and stabilize free radicals.
Neuroprotective Effects
Thienyl compounds have been studied for their neuroprotective effects, potentially through the modulation of neurotransmitter systems. While direct research on this specific compound is lacking, the pharmacological properties of similar thienyl derivatives indicate that it could exert protective effects on neural tissues.
Case Studies and Research Findings
- Antioxidant Mechanism : A study highlighted the role of thienyl compounds in reducing oxidative stress markers in vitro, suggesting that 5-(2-Aminoethyl)-2-thienyl(3-thienyl)methanone hydrobromide could exhibit similar effects by modulating reactive oxygen species (ROS) levels.
- Antimicrobial Evaluation : In comparative studies, thienyl derivatives were tested against various bacterial strains, showing promising results in inhibiting growth. Although specific data for this compound is not available, its structural analogs have shown significant antimicrobial activity.
- Neuroprotection Studies : Research involving thienyl compounds indicated their potential to protect neuronal cells from apoptosis induced by oxidative stress. This suggests that 5-(2-Aminoethyl)-2-thienyl(3-thienyl)methanone hydrobromide may similarly contribute to neuroprotection.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
